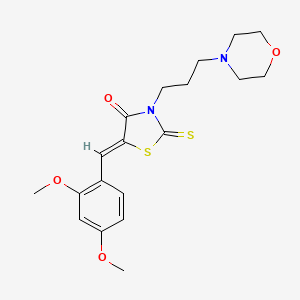![molecular formula C10H12N6O2S B2834169 1-(methylsulfonyl)-5-[1-methyl-1-(1H-1,2,4-triazol-1-yl)ethyl]-1H-pyrazole-4-carbonitrile CAS No. 318469-21-5](/img/structure/B2834169.png)
1-(methylsulfonyl)-5-[1-methyl-1-(1H-1,2,4-triazol-1-yl)ethyl]-1H-pyrazole-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound you mentioned contains several functional groups, including a methylsulfonyl group, a 1,2,4-triazole ring, and a pyrazole ring. These groups are common in many pharmaceuticals and agrochemicals due to their diverse reactivity and biological activity .
Molecular Structure Analysis
The molecular structure of your compound would be characterized by the presence of a 1,2,4-triazole ring and a pyrazole ring. These rings are five-membered structures containing multiple nitrogen atoms, which can participate in various chemical reactions .Chemical Reactions Analysis
The chemical reactivity of your compound would likely be dominated by the triazole and pyrazole rings. These rings can undergo various reactions, including substitutions and additions .Physical and Chemical Properties Analysis
The physical and chemical properties of your compound would be influenced by its functional groups. For example, the presence of the sulfonyl group could increase its polarity and solubility in water .Applications De Recherche Scientifique
Synthetic Pathways and Chemical Transformations
- The development of novel synthesis pathways for creating heterocyclic compounds, including pyrazole and triazole derivatives, showcases the compound's role in expanding the toolkit for medicinal chemistry and drug discovery. Such pathways involve intricate reactions that offer new methods for constructing complex molecules with potential biological activities (Al‐Azmi & Mahmoud, 2020).
Catalytic Effects in Chemical Reactions
- Research into the catalytic effects of certain media on chemical reactions, particularly in the reduction of carbon dioxide, illustrates how variations in chemical structure can influence reaction courses and product formation. This area of study is crucial for understanding the compound's potential applications in catalysis and environmental chemistry (Sun et al., 2014).
Antimicrobial Activities
- The antimicrobial properties of derivatives synthesized from this compound are significant for pharmaceutical research. By examining how structural modifications affect biological activity, researchers can design more effective antimicrobial agents, contributing to the fight against resistant bacterial and fungal strains (Al‐Azmi & Mahmoud, 2020).
Material Science and Photophysics
- Studies on the encapsulation of isomers of pyrazoline derivatives within nanocavities, such as β-cyclodextrin, offer insights into the compound's applications in material science. These findings are crucial for developing new materials with tailored photophysical properties, which could have applications in sensors, optoelectronics, and drug delivery systems (Mati et al., 2012).
Biological and Pharmacological Research
- The compound's utility in synthesizing bioactive molecules, such as kinase inhibitors, highlights its importance in the development of therapeutic agents. The scalable synthesis of potent kinase inhibitors demonstrates the compound's role in drug development processes, from discovery through to commercial production (Arunachalam et al., 2019).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-methylsulfonyl-5-[2-(1,2,4-triazol-1-yl)propan-2-yl]pyrazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N6O2S/c1-10(2,15-7-12-6-14-15)9-8(4-11)5-13-16(9)19(3,17)18/h5-7H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCAVNMLWXKGVAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=C(C=NN1S(=O)(=O)C)C#N)N2C=NC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
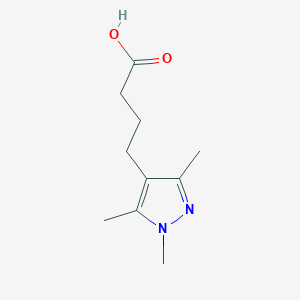
![N-(4-chlorobenzo[d]thiazol-2-yl)-3-(methylthio)benzamide](/img/structure/B2834088.png)
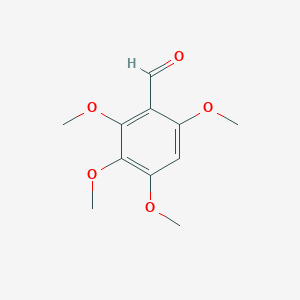
![2-Chloro-N-(2-methyl-5-oxazolo[4,5-b]pyridin-2-yl-phenyl)-5-nitro-benzamide](/img/structure/B2834090.png)


![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)acetamide](/img/structure/B2834093.png)
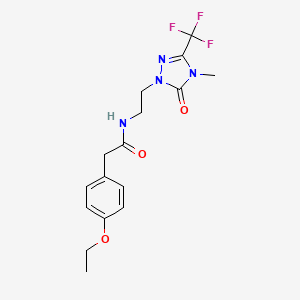
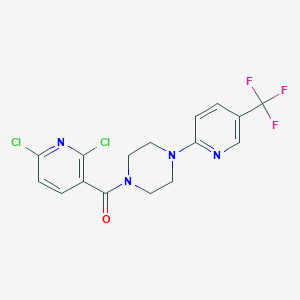
![6-[4-(5-ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-9H-purine](/img/structure/B2834101.png)

![8-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3-dimethyl-7-{2-[(4-methylpyrimidin-2-yl)sulfanyl]ethyl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2834107.png)
![N-[2-(1H-indol-3-yl)ethyl]-2-nitrobenzene-1-sulfonamide](/img/structure/B2834108.png)
